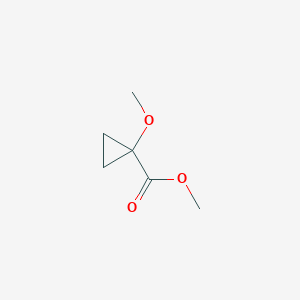

Methyl 1-methoxycyclopropane-1-carboxylate

概述

描述

Methyl 1-methoxycyclopropane-1-carboxylate is an organic compound with the molecular formula C6H10O3. It is a colorless to almost colorless clear liquid, primarily used as an intermediate in organic synthesis. This compound is known for its unique cyclopropane ring structure, which imparts distinct chemical properties.

作用机制

Target of Action

Methyl 1-methoxycyclopropane-1-carboxylate is structurally related to the natural plant hormone ethylene . Its primary target is the ethylene receptor in plants . Ethylene is a gas that acts at trace levels throughout the life of a plant, stimulating or regulating various processes such as the ripening of climacteric fruit, the opening of flowers, and the shedding of leaves .

Mode of Action

The mode of action of this compound involves its tight binding to the ethylene receptor in plants, thereby blocking the effects of ethylene . This makes it a competitive inhibitor .

Biochemical Pathways

This compound affects the ethylene biosynthesis pathway . By binding to the ethylene receptor, it inhibits the action of ethylene, thereby affecting all downstream processes that are regulated by this hormone . This includes processes such as fruit ripening, flower opening, and leaf shedding .

Result of Action

The result of this compound’s action is the inhibition of ethylene responses in plants . This can lead to effects such as delayed fruit ripening, prolonged freshness of cut flowers, and prevention of leaf shedding .

Action Environment

The action of this compound is influenced by the environment in which it is applied. For example, it is used in enclosed sites, such as coolers, truck trailers, greenhouses, storage facilities, and shipping containers . The effectiveness of this compound can be affected by factors such as temperature, humidity, and the presence of other gases .

准备方法

Synthetic Routes and Reaction Conditions

Methyl 1-methoxycyclopropane-1-carboxylate can be synthesized through several methods. One common method involves the reaction of methyl 1-hydroxycyclopropane-1-carboxylate with sodium hydride in tetrahydrofuran at 0°C, followed by treatment with iodomethane. This reaction yields this compound with high purity .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment to control temperature and reaction time.

化学反应分析

Types of Reactions

Methyl 1-methoxycyclopropane-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of the methoxy group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Sodium Hydride: Used in the initial synthesis of the compound.

Iodomethane: Utilized for methylation reactions.

Benzene and Sodium Methoxide: Employed in some substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, depending on the nucleophile involved.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C6H10O3

- Molecular Weight : 130.15 g/mol

- Structure : The compound features a cyclopropane ring with a methoxy group (-OCH3) and a carboxylic acid group (-COOH), which are crucial for its chemical reactivity and biological interactions.

Scientific Research Applications

-

Organic Synthesis

- Methyl 1-methoxycyclopropane-1-carboxylate serves as a valuable building block in the synthesis of cyclopropane derivatives. Its unique structure allows for various transformations, including oxidation, reduction, and substitution reactions. These reactions enable the formation of more complex organic molecules, making it an essential intermediate in synthetic organic chemistry.

-

Medicinal Chemistry

- The compound has potential applications in drug design due to its biological activity. It is being investigated for its role as a precursor in the synthesis of pharmaceutical compounds. The cyclopropane ring is known to confer unique pharmacological properties that can enhance drug efficacy and specificity .

- Agricultural Science

Case Studies

| Case Study Title | Description | Findings |

|---|---|---|

| Inhibition of Ethylene Production | Investigated the effects of this compound on tomato plants. | Significant reduction in ethylene production led to delayed ripening and improved fruit quality during storage. |

| Antimicrobial Activity | Assessed the compound's ability to inhibit bacterial growth in vitro. | Demonstrated inhibition of several bacterial strains, indicating potential use as a natural preservative in food products. |

Chemical Reactions Analysis

This compound undergoes several key chemical reactions:

- Oxidation : Can be oxidized using agents like potassium permanganate or chromium trioxide to yield carboxylic acids or ketones.

- Reduction : Reduction with lithium aluminum hydride or sodium borohydride results in alcohols or alkanes.

- Substitution : The methoxy group can be substituted through nucleophilic substitution reactions with halides, amines, or thiols .

The biological activity of this compound is attributed to its interaction with specific enzymes and biomolecules:

- It acts as a substrate for enzymes involved in cyclopropane metabolism.

- Its structural features allow it to participate in biochemical pathways relevant to both plant physiology and human health.

相似化合物的比较

Similar Compounds

Methyl 1-methylcyclopropane-1-carboxylate: Similar in structure but with a methyl group instead of a methoxy group.

Methyl cyclopropanecarboxylate: Lacks the methoxy group, resulting in different chemical properties.

Uniqueness

Methyl 1-methoxycyclopropane-1-carboxylate is unique due to its methoxy group, which imparts distinct reactivity and chemical behavior. This makes it a valuable intermediate in various synthetic applications, offering versatility that similar compounds may lack.

生物活性

Methyl 1-methoxycyclopropane-1-carboxylate (MMCC) is a compound that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with MMCC, supported by empirical data and research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring structure, which contributes to its unique chemical reactivity. The molecular formula is , and it features a methoxy group that enhances its solubility in organic solvents. Below is a summary of its physicochemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 130.15 g/mol |

| Boiling Point | 150 °C |

| Solubility | Soluble in DCM |

| Density | 1.05 g/cm³ |

Antiviral Properties

Recent studies have indicated that MMCC exhibits antiviral activity, particularly against Hepatitis B Virus (HBV). In vitro experiments demonstrated that MMCC can inhibit HBV replication significantly at concentrations as low as 10 µM. Molecular docking simulations suggest that MMCC interacts with viral proteins, potentially disrupting the viral life cycle .

Cytotoxicity and Cell Viability

Evaluations of cytotoxic effects on mammalian cell lines have shown that MMCC has a favorable safety profile. The compound was tested for cytotoxicity using standard assays, revealing an IC50 value greater than 50 µM, indicating low toxicity to human cells . This suggests that MMCC could be a promising candidate for further development in therapeutic applications.

The mechanism by which MMCC exerts its biological effects appears to involve modulation of cellular pathways related to viral replication. The methoxy group is hypothesized to enhance the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. Additionally, docking studies have revealed potential binding sites on viral proteins, suggesting a competitive inhibition mechanism .

Study 1: Antiviral Efficacy

In a controlled study, MMCC was administered to infected cell cultures. The results showed a dose-dependent decrease in HBV DNA levels, confirming its antiviral efficacy. The study concluded that MMCC could serve as a lead compound for developing new antiviral therapies targeting HBV .

Study 2: Safety Profile Assessment

A safety assessment was conducted using various mammalian cell lines (e.g., HEK293, HepG2). The findings indicated no significant cytotoxic effects at concentrations up to 50 µM over a 72-hour exposure period. This safety profile supports further investigation into its therapeutic potential .

属性

IUPAC Name |

methyl 1-methoxycyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-8-5(7)6(9-2)3-4-6/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQKPHKWEQBAJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2790-74-1 | |

| Record name | methyl 1-methoxycyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。